molecular formula C7H8N2O2S B2708052 N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide CAS No. 2305325-91-9

N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide

Cat. No.: B2708052
CAS No.: 2305325-91-9
M. Wt: 184.21
InChI Key: TVZYEFFBIMVEOD-UHFFFAOYSA-N
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Description

N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they have been extensively studied for their potential in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and the prop-2-enamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-1,2-thiazole with acryloyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

    2-Methoxy-1,3-thiazole: Similar structure but different substitution pattern.

    4-Methoxy-1,2-thiazole: Variation in the position of the methoxy group.

    N-(3-Methyl-1,2-thiazol-4-yl)prop-2-enamide: Methyl group instead of methoxy.

Uniqueness: N-(3-Methoxy-1,2-thiazol-4-yl)prop-2-enamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 3-position of the thiazole ring and the prop-2-enamide moiety provides distinct properties compared to its analogs .

Properties

IUPAC Name

N-(3-methoxy-1,2-thiazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-3-6(10)8-5-4-12-9-7(5)11-2/h3-4H,1H2,2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZYEFFBIMVEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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